Monoamine Transporter Selectivity Fingerprint vs. α‑Methyl Congener
While no direct binding data exist for the N‑ethyl target compound, the structurally closest analog for which quantitative transporter inhibition data are available is 1‑(1‑(4‑(trifluoromethoxy)phenyl)cyclohexyl)ethanamine (the α‑methyl derivative, CHEMBL1684051). Across five independent determinations curated from US Patent US10562878, this analog displays a characteristic selectivity profile: SERT IC₅₀ = 107–2320 nM (mean of five determinations ≈ 892 nM), NET IC₅₀ = 3200 nM, and DAT IC₅₀ = 2300 nM [1][2]. The SERT‑to‑NET selectivity ratio (calculated as NET IC₅₀ / SERT IC₅₀) ranges from approximately 1.4‑fold to 30‑fold depending on the SERT value used, indicating a variable but consistently moderate SERT preference. For procurement decisions, this transporter fingerprint is critical because it suggests that the 4‑trifluoromethoxy‑aryl pharmacophore, irrespective of the N‑alkyl substituent, may confer a distinct monoamine reuptake inhibition pattern compared to methoxy‑substituted analogs (e.g., 3‑MeO‑PCE pKᵢ ≈ 7.22 at NMDA receptors, Cayman Chemical certificate of analysis ).
| Evidence Dimension | Monoamine transporter inhibition (IC₅₀) |
|---|---|
| Target Compound Data | α‑Methyl analog (1‑(1‑(4‑(trifluoromethoxy)phenyl)cyclohexyl)ethanamine): SERT IC₅₀ mean 892 nM (range 107–2320 nM); NET IC₅₀ 3200 nM; DAT IC₅₀ 2300 nM |
| Comparator Or Baseline | 3‑MeO‑PCE pKᵢ = 7.22 at NMDA receptor (Cayman Chemical); no comparable transporter panel available for direct PCE |
| Quantified Difference | SERT/NET selectivity ratio 1.4–30 for α‑methyl analog; NMDA affinity not yet determined for 4‑trifluoromethoxy series. |
| Conditions | Recombinant human SERT, NET, DAT expressed in HEK‑293 or COS‑7 cells; [³H]reuptake inhibition assay (Patent US10562878); NMDA binding assay using rat brain homogenate (Cayman). |
Why This Matters
A documented SERT‑preferring transporter profile differentiates this compound from NMDA‑centric analogs like 3‑MeO‑PCE, making it a critical comparator standard for laboratories studying polypharmacology or off‑target effects.
- [1] US Patent US10562878 (2020). SUNOVION PHARMACEUTICALS INC. Inhibition of human serotonin, norepinephrine, and dopamine reuptake transporters. View Source
- [2] BindingDB Entry BDBM50337905. Data for CHEMBL1684051 (1‑(1‑(4‑(trifluoromethoxy)phenyl)cyclohexyl)ethanamine). View Source
